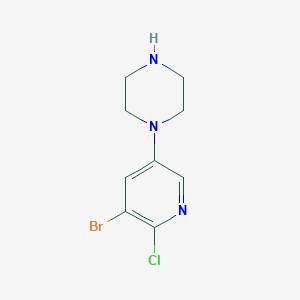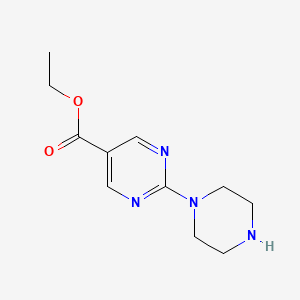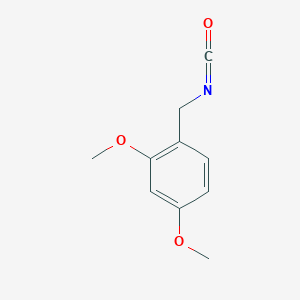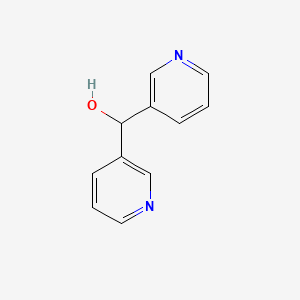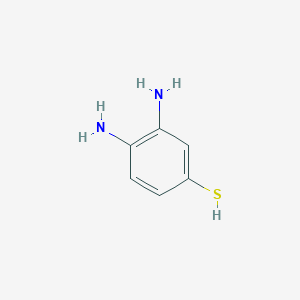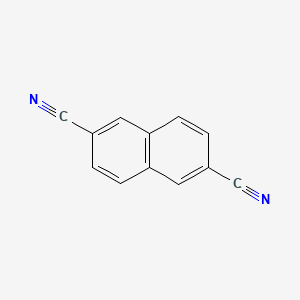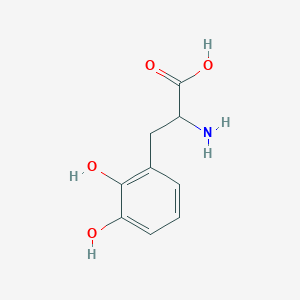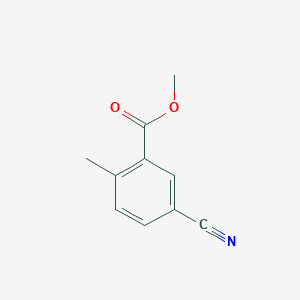
Methyl 5-cyano-2-methylbenzoate
Vue d'ensemble
Description
Methyl 5-cyano-2-methylbenzoate is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . The IUPAC name for this compound is methyl 5-cyano-2-methylbenzoate .
Molecular Structure Analysis
The InChI code for Methyl 5-cyano-2-methylbenzoate is1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 . The Canonical SMILES representation is CC1=C(C=C(C=C1)C#N)C(=O)OC . Physical And Chemical Properties Analysis
Methyl 5-cyano-2-methylbenzoate has a molecular weight of 175.18 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 175.063328530 g/mol . The topological polar surface area is 50.1 Ų . The heavy atom count is 13 . The complexity of the molecule is 241 .Applications De Recherche Scientifique
Synthesis and Characterization
- Methyl 5-cyano-2-methylbenzoate has been utilized in the synthesis of various pharmacologically active compounds. For instance, it has been involved in the preparation of benzo[b]thiophen derivatives with potential pharmacological applications (Chapman et al., 1971).
- Another study highlights its use in the preparation and characterization of nano α-Al2O3 supported ammonium dihydrogen phosphate, serving as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives (Maleki & Ashrafi, 2014).
Pharmaceutical and Medicinal Chemistry
- In medicinal chemistry, derivatives of methyl 5-cyano-2-methylbenzoate have been explored for their potential therapeutic uses. For example, synthesis and larvicidal activity of novel arylhydrazones derived from this compound have been studied, showing promise against Anopheles arabiensis (N. P et al., 2021).
- Another instance is the synthesis of 2,5‐Diketopiperazine derivatives using 2‐Isocyanophenyl 4‐Methylbenzoate, demonstrating a new protocol in synthetic organic chemistry (Ji, Yi, & Cai, 2014).
Chemical Analysis and Methodology
- In the realm of chemical analysis, methods have been developed for the determination of related compounds, such as the high-performance liquid chromatography method for methyl-5-benzoyl-2-benzimidazole carbamate and its degradation product (Al-Kurdi et al., 1999).
Environmental and Green Chemistry
- Methyl 5-cyano-2-methylbenzoate is also significant in environmental and green chemistry. A study illustrates an environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid, demonstrating the utility of this compound in developing greener synthetic methodologies (Mei, Yao, Yu, & Yao, 2018).
Molecular Structure and Analysis
- Understanding the molecular structure and properties of methyl 5-cyano-2-methylbenzoate and its derivatives is essential for various applications. Studies have been conducted to elucidate structures, like the x-ray structure determination of methyl 5-nitro-2-methylbenzoate (Tinant, Declercq, Všetečka, & Exner, 1991)
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJITVMSLMNYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433712 | |
| Record name | Methyl 5-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methylbenzoate | |
CAS RN |
103261-68-3 | |
| Record name | Benzoic acid, 5-cyano-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103261-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

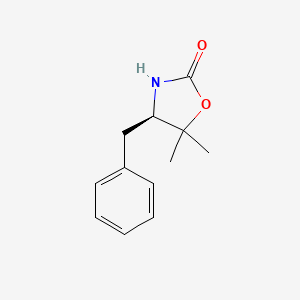
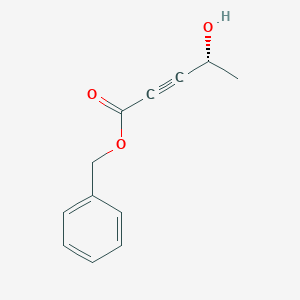
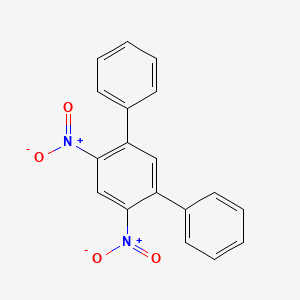
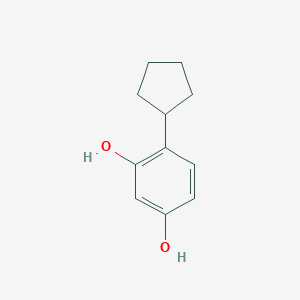
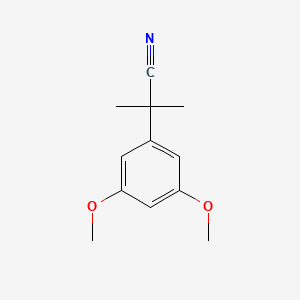
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)
![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
